molecular formula C17H14F3NO B2511742 (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1164539-05-2

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2511742
CAS RN: 1164539-05-2
M. Wt: 305.3
InChI Key: QHSKWCGAVGFCNQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying various biological processes at the molecular level.

Scientific Research Applications

Anti-Inflammatory Potential

  • Study 1: A series of N-arylcinnamanilides, including derivatives similar to the compound , demonstrated significant anti-inflammatory potential. They inhibited lipopolysaccharide-induced NF-κB activation and were more potent than cinnamic acid. Notably, these compounds did not affect IκBα level or MAPKs activity, suggesting a different mode of action from prednisone (Hošek et al., 2019).

Antimicrobial and Antitubercular Activities

  • Study 2: Chlorinated N-arylcinnamamides exhibited a broad spectrum of antimicrobial activity. They were effective against gram-positive bacteria, mycobacterial strains, and showed low cytotoxicity to primary mammalian cell lines (Strharsky et al., 2022).
  • Study 3: N-Phenyl-Substituted Cinnamanilides displayed significant antimalarial activity against chloroquine-sensitive strains of P. falciparum, with some derivatives showing efficacy comparable to chloroquine (Kos et al., 2022).

Antifungal and Antistaphylococcal Properties

  • Study 4: Ring-substituted N-arylcinnamamides, including variants close to the compound , showed notable antifungal and antistaphylococcal activities, comparable to or higher than standard antibiotics like ampicillin and isoniazid (Pospíšilová et al., 2018).

Inhibitors of Transcription Factors NF-kappaB and AP-1

  • Study 5: N-arylcinnamanilides were studied as inhibitors of NF-kappaB and AP-1 gene expression. Modification of the pyrimidine ring in these compounds affected their activity and potential oral bioavailability (Palanki et al., 2000).

Treatment of Resistant Bacterial Infections

  • Study 6: Anilides of 3-(trifluoromethyl)cinnamic acid showed strong inhibition against resistant bacterial strains like MRSA and vancomycin-resistant E. faecalis. They also demonstrated significant effects on bacterial respiration and showed both bacteriostatic and bactericidal activities (Strharsky et al., 2022).

Geometry Optimization and Molecular Docking Studies

  • Study 7: The geometry optimization of a structurally similar compound, belinostat, revealed its potential interactions with the Ebola virus glycoprotein, suggesting a new avenue for antiviral research (Otuokere et al., 2015).

properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12-5-2-3-8-15(12)21-16(22)10-9-13-6-4-7-14(11-13)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSKWCGAVGFCNQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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